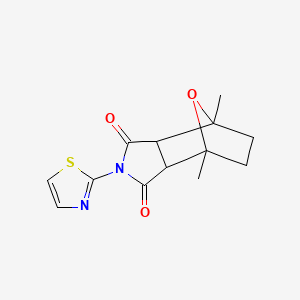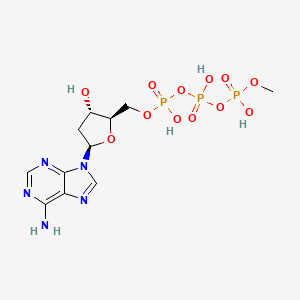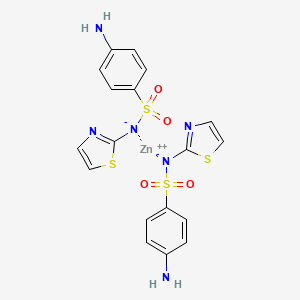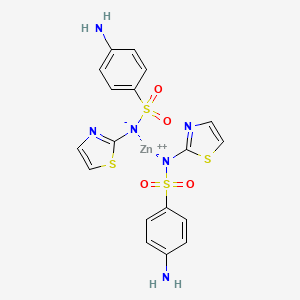
1-ethyl-7-(3-methyl-1H-pyrazol-4-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 302379 is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is known for its unique chemical properties and has been studied for its potential therapeutic benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 302379 involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route can vary, but it typically involves the formation of key intermediates through a series of chemical reactions. These reactions often require controlled conditions such as specific temperatures, pressures, and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of NSC 302379 may involve scaling up the laboratory synthesis methods to larger reactors and using more efficient catalysts and reagents. The process must be optimized to ensure high yield and purity of the compound while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 302379 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of NSC 302379 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often require specific solvents, temperatures, and catalysts to proceed efficiently.
Major Products Formed
The major products formed from the reactions of NSC 302379 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: It is used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Research has explored its effects on cellular processes and its potential as a tool for studying biochemical pathways.
Medicine: NSC 302379 has been investigated for its potential therapeutic effects, including its role in modulating specific molecular targets.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which NSC 302379 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various cellular processes, leading to the observed effects. The exact molecular targets and pathways can vary depending on the context of its use, but they often involve key enzymes and receptors involved in cellular signaling and metabolism.
Comparaison Avec Des Composés Similaires
NSC 302379 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 125973: Known for its anticancer properties.
NSC 1329240: Studied for its potential therapeutic applications.
NSC 307: Used in clinical pharmacology and chemotherapy studies.
Propriétés
Numéro CAS |
63475-33-2 |
|---|---|
Formule moléculaire |
C15H14N4O3 |
Poids moléculaire |
298.30 g/mol |
Nom IUPAC |
1-ethyl-7-(5-methyl-1H-pyrazol-4-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H14N4O3/c1-3-19-7-11(15(21)22)13(20)9-4-5-12(17-14(9)19)10-6-16-18-8(10)2/h4-7H,3H2,1-2H3,(H,16,18)(H,21,22) |
Clé InChI |
UZIMRNUJGBYBLW-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C3=C(NN=C3)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



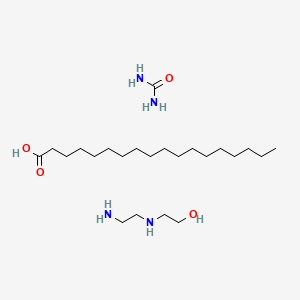

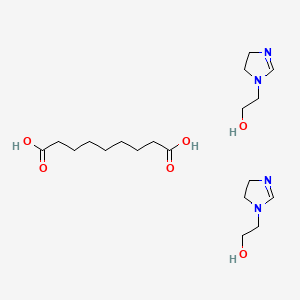
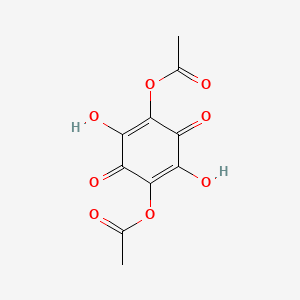
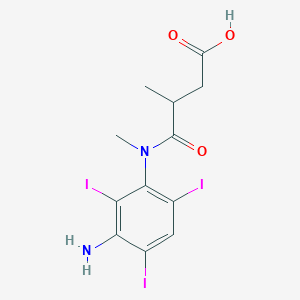
![2-Methylbicyclo[3.2.1]octan-2-ol](/img/structure/B12804576.png)
